
(1R)-1-cycloheptylethan-1-amine hydrochloride
Descripción general
Descripción
(1R)-1-Cycloheptylethan-1-amine hydrochloride is a chiral amine compound with a cycloheptyl group attached to an ethanamine backbone
Aplicaciones Científicas De Investigación
Stereoselective Synthesis Processes
A key aspect of the scientific research on (1R)-1-cycloheptylethan-1-amine hydrochloride involves its synthesis through stereoselective processes. For instance, a large-scale stereoselective process has been developed for the synthesis of a structurally related compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, showcasing the potential for high purity and yield in chemical manufacturing (Han et al., 2007).
Biocatalytic Routes
Biocatalytic approaches offer another avenue for the synthesis of key building blocks for pharmaceutical agents, highlighting the versatility and efficiency of enzymatic methods. For example, different biocatalytic routes have been examined for synthesizing cyclopropyl amine, a crucial component for anti-thrombotic agents like ticagrelor, demonstrating the application of enzymes in achieving high enantioselectivity (Hugentobler et al., 2016).
Enzyme-Catalyzed Kinetic Resolution
The use of PEG600-carboxylates as acylating agents for the enzymatic kinetic resolution (EKR) of alcohols and amines showcases the importance of this compound in the pharmaceutical and agrochemical industries. This method has been applied for the separation of enantiomers, demonstrating the efficiency and scalability of enzyme-catalyzed processes (Bassut et al., 2018).
Asymmetric Organocatalysis
The development of asymmetric ligands and organocatalysts based on N,N′-dialkylated derivatives of cyclohexane-1,2-diamine and their application in the synthesis of alcohols underlines the broad applicability of this compound in catalysis. This research offers insights into the synthesis of chiral molecules, which are crucial in drug development and synthesis (Tsygankov et al., 2016).
Enantiodiscrimination and Chiral Resolution
Studies on novel chiral hexaazamacrocycles for the enantiodiscrimination of carboxylic acids provide another perspective on the application of this compound in analytical chemistry. These studies focus on the development of new methods for the separation and analysis of chiral compounds, which is a critical aspect of pharmaceutical research and quality control (Gospodarowicz et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-cycloheptylethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone, followed by amination. One common method includes the following steps:
Reduction of Cycloheptanone: Cycloheptanone is reduced to (1R)-1-cycloheptylethan-1-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.
Formation of Hydrochloride Salt: The free amine is treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted amines depending on the nucleophile used.
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its amine functionality.
Receptor Binding: May interact with biological receptors, making it useful in pharmacological studies.
Medicine:
Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Comparación Con Compuestos Similares
(1R)-1-Cyclohexylethan-1-amine Hydrochloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
(1R)-1-Cyclopentylethan-1-amine Hydrochloride: Contains a cyclopentyl group, leading to different steric and electronic properties.
Uniqueness:
Steric Effects: The larger cycloheptyl group in (1R)-1-cycloheptylethan-1-amine hydrochloride provides unique steric interactions, potentially leading to different biological activities and selectivities compared to its smaller analogs.
Binding Affinity: The compound’s structure may result in higher binding affinity for certain biological targets, making it a valuable tool in drug discovery and development.
Propiedades
IUPAC Name |
(1R)-1-cycloheptylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTQXHLLVKOQFI-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461689-26-8 | |
| Record name | (1R)-1-cycloheptylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

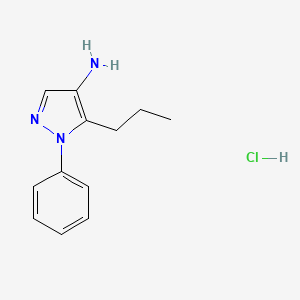
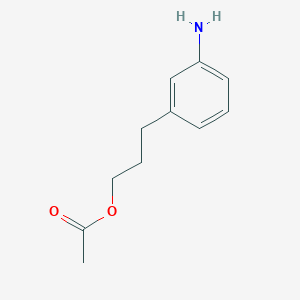
![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
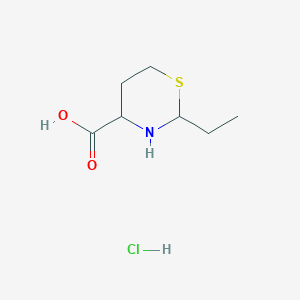
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
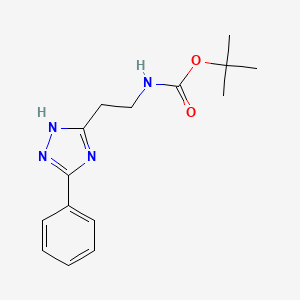
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
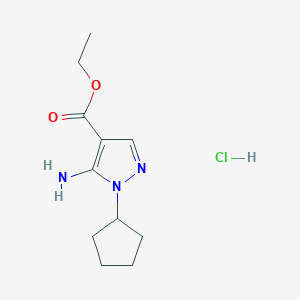

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
